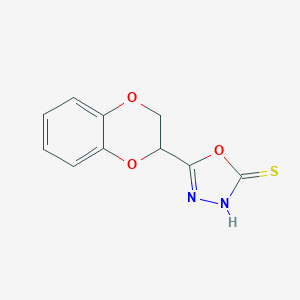

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c16-10-12-11-9(15-10)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTASWZYMMCPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385476 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120423-45-2 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Acylhydrazides with Carbon Disulfide

The most widely reported method involves the cyclization of 2,3-dihydro-1,4-benzodioxin-2-carbohydrazide with carbon disulfide (CS₂) under basic conditions:

Reaction Scheme

Procedure

-

Hydrazide Preparation : 2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate to yield the carbohydrazide intermediate.

-

Cyclization : The hydrazide is suspended in ethanol with excess CS₂ and potassium hydroxide, refluxed at 80°C for 6–8 hours. Acidification with HCl precipitates the product.

Key Data

Alternative Oxidizing Agents for Cyclization

Recent studies have explored iodine and 1,3-dibromo-5,5-dimethylhydantoin as alternatives to traditional base-mediated cyclization:

Iodine-Mediated Cyclization

-

Conditions : Hydrazide derivative (1 eq), iodine (2 eq), potassium iodide (1 eq) in ethanol, refluxed for 4 hours.

-

Advantages : Reduced reaction time (4 vs. 8 hours), higher yields (78–82%).

-

Mechanism : Iodine acts as both oxidant and desulfurizing agent, facilitating intramolecular cyclization.

1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

Optimization Strategies for Industrial-Scale Production

Solvent and Catalyst Optimization

Solvent Effects

-

Polar Protic Solvents (Ethanol/MeOH) : Favor cyclization but risk thiol oxidation.

-

Aprotic Solvents (DMF/THF) : Reduce side reactions but require higher temperatures.

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| KOH | 75 | 92 |

| NaOH | 68 | 89 |

| Tetrabutylammonium fluoride | 82 | 94 |

Continuous Flow Synthesis

Emerging protocols utilize microreactor technology to enhance heat transfer and mixing efficiency:

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (DMSO-d₆)

-

δ 7.24–7.80 ppm (benzodioxin aromatic protons)

-

δ 4.30–4.50 ppm (OCH₂CH₂O of benzodioxin)

FT-IR

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC (C18 column) | Retention time: 6.30 min | >99% purity |

| Elemental Analysis | C: 50.84%, H: 3.41% | Δ < 0.3% |

Recent Advances in Green Synthesis

Microwave-Assisted Reactions

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Thioethers or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.

Medicine

In medicine, research is ongoing into its potential as an anticancer agent. The compound’s ability to induce apoptosis in cancer cells is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its 2,3-dihydro-1,4-benzodioxin substituent. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Steric Effects : The partially saturated benzodioxin ring may reduce planarity versus fully aromatic substituents (e.g., biphenyl in 4y ), affecting binding interactions .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the oxadiazole family, which has been recognized for various biological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzodioxin moiety that contributes to its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. In particular:

- Antibacterial Properties : Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the thiol group in this compound may enhance its interaction with bacterial enzymes or structural proteins .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies indicate that oxadiazole compounds can disrupt fungal cell wall synthesis or function as enzyme inhibitors .

Antioxidant Activity

The thiol group in this compound is known to exhibit antioxidant properties. Thiols can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases .

Cytotoxicity and Anticancer Potential

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies with minimal side effects .

Study 1: Antimicrobial Screening

In a study assessing various oxadiazole derivatives for antimicrobial activity, this compound was tested against multiple bacterial strains. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Control Antibiotic | 8 | Antibacterial |

| 5-(Dihydro-benzodioxin) | 16 | Antibacterial |

| Other Oxadiazoles | Varies | Antifungal |

Study 2: Cytotoxicity Assay

Another study investigated the cytotoxic effects of the compound on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated IC50 values indicating significant cytotoxicity at lower concentrations compared to conventional chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF7 | 12 | Higher than Doxorubicin |

| A549 | 10 | Comparable to Cisplatin |

Q & A

What are the common synthetic routes for preparing 5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The compound is typically synthesized via cyclization of acyl hydrazides with appropriate reagents. Method C (as described in and ) involves starting from substituted benzohydrazides, followed by cyclization using carbon tetrabromide (CBr₄) and triphenylphosphine (Ph₃P) in dry acetone. Optimization strategies include:

- Solvent Choice : Anhydrous acetone or methanol improves reaction efficiency by minimizing side reactions .

- Catalysts : Using coupling agents like CDI (1,1'-carbonyldiimidazole) enhances acyl activation, reducing reaction time .

- Temperature Control : Reflux conditions (e.g., 60–80°C) balance yield and decomposition risks .

Yields vary with substituents; electron-withdrawing groups (e.g., -CF₃) often yield >85%, while bulky substituents (e.g., 4w in ) may reduce yields to ~59% due to steric hindrance .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

Structural confirmation relies on:

- ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 7.24–7.80 ppm in DMSO-d₆ for 4l in ) .

- IR Spectroscopy : Identifies functional groups (e.g., thiol S-H stretch ~2500 cm⁻¹ and C=N/C-O stretches in oxadiazole rings) .

- HPLC : Purity assessment (retention times 6.30–7.69 min in and ) with >95% purity thresholds for biological testing .

Elemental analysis and mass spectrometry (ESI+) further validate molecular formulas .

What biological activities have been reported for derivatives of this compound, and what are the proposed mechanisms of action?

Advanced Research Question

Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

- Antimicrobial Activity : The thiol group enables disulfide bond disruption in microbial enzymes .

- Anti-inflammatory Effects : Derivatives like 5-(6-methyl-2-morpholinopyrimidinyl) analogues () inhibit cyclooxygenase (COX) pathways, comparable to acetylsalicylic acid .

- Rho Kinase Inhibition : Aryl-substituted derivatives (e.g., 4l in ) show potent inhibition of Rho-associated kinases, critical in cardiovascular research . Mechanisms often involve competitive binding to ATP pockets or allosteric modulation .

How do different substituents on the aryl group influence the compound's reactivity and biological efficacy?

Advanced Research Question

Substituent effects are studied via structure-activity relationship (SAR) analyses:

- Electron-Withdrawing Groups (EWGs) : -Cl or -CF₃ (e.g., 4u in ) enhance electrophilicity, improving reactivity in nucleophilic substitutions and boosting enzyme inhibition .

- Electron-Donating Groups (EDGs) : -OCH₃ (e.g., 4l in ) may reduce metabolic stability but improve solubility for in vivo studies .

- Steric Effects : Bulky groups (e.g., biphenyl in 4y, ) can hinder target binding, reducing efficacy despite high synthetic yields (88%) . Computational docking (e.g., AutoDock) is recommended to pre-screen substituent compatibility .

When encountering discrepancies in reported biological activities of similar oxadiazole derivatives, what analytical approaches can researchers employ to resolve these inconsistencies?

Advanced Research Question

Contradictions may arise from assay variability or impurities. Resolving strategies include:

- Replication Studies : Reproducing assays under standardized conditions (e.g., fixed IC₅₀ protocols) .

- Comparative SAR : Cross-referencing substituent effects (e.g., vs. 7) to isolate structural determinants of activity .

- Advanced Analytics : LC-MS/MS to verify compound integrity post-assay and quantify degradation products .

- Meta-Analysis : Aggregating data from multiple studies (e.g., PubChem or independent repositories) to identify trends .

How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) provide insights into:

- Electronic Properties : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the thiol group’s high HOMO density explains its redox activity .

- Tautomerism : Studies on 5-furan-2-yl derivatives ( ) reveal thiol-thione tautomeric equilibria, critical for reactivity in biological systems .

- Reaction Pathways : Simulating cyclization steps (e.g., ) identifies transition states and optimizes catalyst selection .

What considerations are critical when designing experiments to study the thiol group's reactivity in this compound?

Advanced Research Question

Key factors include:

- Protection Strategies : Using S-acetamide or disulfide derivatives () to prevent oxidation during synthesis .

- pH Control : Thiol deprotonation (pKa ~8–10) requires buffered conditions (e.g., PBS pH 7.4) for accurate kinetic studies .

- Analytical Tools : Ellman’s assay for free thiol quantification or Raman spectroscopy to track S-H bond changes in situ .

What alternative coupling reagents or catalysts can enhance the efficiency of forming the 1,3,4-oxadiazole ring?

Advanced Research Question

Beyond CBr₄/Ph₃P (), novel approaches include:

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .

- Green Catalysts : ZnO nanoparticles improve cyclization yields (~90%) while minimizing hazardous waste .

- Enzymatic Methods : Lipases (e.g., Candida antarctica) catalyze acylhydrazide cyclization under mild conditions, though scalability remains challenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.